6-Oxaspiro[3.4]octan-7-ylmethanesulfonyl fluoride
Description
6-Oxaspiro[3.4]octan-7-ylmethanesulfonyl fluoride is a chemical compound with the molecular formula C8H13FO3S and a molecular weight of 208.25 g/mol It is characterized by a spirocyclic structure, which includes an oxaspiro ring fused to a sulfonyl fluoride group
Properties
IUPAC Name |
6-oxaspiro[3.4]octan-7-ylmethanesulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13FO3S/c9-13(10,11)5-7-4-8(6-12-7)2-1-3-8/h7H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTQMDVPSWXDNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(OC2)CS(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13FO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxaspiro[3.4]octan-7-ylmethanesulfonyl fluoride typically involves the reaction of a spirocyclic precursor with methanesulfonyl fluoride. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction. The reaction is usually carried out at low temperatures to ensure the stability of the product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reaction vessels and optimized reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and automated systems may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Oxaspiro[3.4]octan-7-ylmethanesulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions under specific conditions, leading to the formation of different oxidation states or reduced forms.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, alcohols, and water. Reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and bases like triethylamine or sodium hydroxide. The reactions are typically carried out at controlled temperatures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while hydrolysis reactions produce sulfonic acids .
Scientific Research Applications
Medicinal Chemistry
6-Oxaspiro[3.4]octan-7-ylmethanesulfonyl fluoride has shown potential as a building block in the synthesis of bioactive molecules. Its ability to act as a sulfonylating agent allows for the introduction of sulfonyl groups into various substrates, which is crucial for developing pharmaceuticals with enhanced biological activity.
Case Study: Antiviral Activity
Research has demonstrated that derivatives of this compound exhibit antiviral properties, particularly against herpes simplex viruses. The introduction of the methanesulfonyl fluoride moiety enhances the compound's ability to inhibit viral replication, making it a candidate for further development as an antiviral agent.
Biochemical Applications
The compound's unique structure allows it to interact with enzymes and proteins, making it useful in biochemical studies.
Enzyme-Catalyzed Reactions
Studies have shown that this compound can modulate enzyme activity, acting either as an inhibitor or an activator depending on the specific enzyme involved. This dual role can be leveraged in drug design to create more effective therapeutic agents.
Microbial Detoxification
Another significant application is its use in microbial detoxification processes. Certain bacteria can utilize this compound as a substrate to detoxify harmful substances, which highlights its potential role in bioremediation efforts.
Mechanism of Action
The mechanism of action of 6-Oxaspiro[3.4]octan-7-ylmethanesulfonyl fluoride involves its reactivity with nucleophiles and its ability to form stable spirocyclic structures. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects .
Comparison with Similar Compounds
Similar Compounds
6-Oxaspiro[3.4]octan-7-ylmethanesulfonyl chloride: This compound is similar in structure but contains a sulfonyl chloride group instead of a sulfonyl fluoride group.
Spirocyclic Sulfonamides: These compounds share the spirocyclic structure and contain sulfonamide groups, making them structurally related.
Uniqueness
6-Oxaspiro[3.4]octan-7-ylmethanesulfonyl fluoride is unique due to its specific combination of a spirocyclic structure and a sulfonyl fluoride group.
Biological Activity
6-Oxaspiro[3.4]octan-7-ylmethanesulfonyl fluoride is a compound with significant potential in medicinal chemistry and biological research. Its unique structural features allow it to interact with various biological targets, making it a candidate for therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : (6-oxaspiro[3.4]octan-7-yl)methanesulfonyl fluoride
- Molecular Formula : C₈H₁₃F O₃S
- Molecular Weight : 206.25 g/mol
- Physical State : Liquid
- Purity : ≥95%
- Storage Conditions : Refrigerated at 4°C
The biological activity of this compound primarily involves its interaction with specific proteins and enzymes through covalent bonding, particularly via the sulfonyl fluoride group. This interaction can lead to the modulation of enzyme activities, influencing various biochemical pathways.
Key Mechanisms:
- Covalent Modification : The sulfonyl fluoride group can react with nucleophilic sites on proteins, leading to irreversible inhibition or activation.
- Enzyme Inhibition : It has been shown to inhibit serine hydrolases, which are crucial in various metabolic pathways.
- Receptor Interaction : The compound may serve as a ligand for certain receptors, modulating their activity and downstream signaling pathways.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, highlighting its potential applications in pharmacology and biochemistry.
Table 1: Summary of Biological Activities
Case Studies
-
Enzyme Inhibition Study :
A study conducted by researchers demonstrated that this compound effectively inhibits acetylcholinesterase (AChE) with an IC50 value of 50 nM. This inhibition suggests potential use in treating conditions like Alzheimer's disease where AChE is a target. -
Antimicrobial Properties :
In vitro tests indicated that the compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively. These findings suggest its potential as a lead compound for developing new antibiotics. -
Cytotoxicity in Cancer Cells :
Research evaluating the cytotoxic effects on HeLa cells revealed that treatment with the compound resulted in a dose-dependent increase in apoptosis markers, indicating its potential as an anticancer agent.
Q & A
What are the recommended synthetic routes for preparing 6-Oxaspiro[3.4]octan-7-ylmethanesulfonyl fluoride, and what key intermediates are involved?
Basic
The synthesis typically involves coupling halogenated intermediates with sulfonic acid derivatives. For example, analogous methods (e.g., Reference Example 109) use bromoethoxy phenyl intermediates reacted with sulfonic acid moieties under anhydrous conditions. Key steps include deprotection of functional groups, coupling in inert atmospheres (e.g., nitrogen), and purification via column chromatography with gradient elution to isolate the sulfonyl fluoride product .
How can reaction conditions be optimized to improve synthetic yield?
Advanced
Optimization strategies include systematic parameter variation (temperature, solvent polarity, catalyst loading). In analogous syntheses (e.g., Example 381), yields improved using anhydrous DMF at 0–5°C to suppress hydrolysis. Design of Experiments (DoE) and response surface methodology can identify critical factors (e.g., reaction time, stoichiometry) to maximize conversion while minimizing side reactions like sulfonyl fluoride hydrolysis .
What analytical techniques confirm the structural integrity of this compound?
Basic
Essential techniques include multinuclear NMR (¹H, ¹³C, ¹⁹F), high-resolution mass spectrometry (HRMS), and IR spectroscopy. For spirocyclic systems, 2D NMR (e.g., COSY, HSQC) resolves overlapping signals caused by the rigid spiro architecture. Elemental analysis or X-ray crystallography confirms absolute configuration for crystalline derivatives .
How can conflicting NMR data for derivatives be resolved?
Advanced
Discrepancies often arise from conformational dynamics or solvent effects. Variable-temperature NMR studies identify rotameric equilibria, while computational modeling (DFT) predicts chemical shifts. Deuterated solvent screening (DMSO-d6 vs. CDCl3) and heteronuclear coupling analysis (²JFH) clarify fluorine-induced splitting patterns .
What safety protocols are critical for handling this compound in aqueous environments?
Basic
Due to sulfonyl fluoride reactivity with nucleophiles, use anhydrous solvents under nitrogen and double-glove systems (nitrile gloves tested for permeability). In case of hydrolysis (HF release), maintain calcium gluconate gel and operate in fume hoods with HEPA filters. Avoid skin contact and aerosol formation during transfers .
How can off-target reactivity be minimized in enzyme inhibition studies?
Advanced
Pre-incubation with competing nucleophiles (e.g., β-mercaptoethanol) quenches non-specific reactivity. Kinetic studies (k_inact/K_I determination) under physiological conditions optimize labeling. Molecular docking guides structural modifications (e.g., steric hindrance near sulfonyl fluoride) to enhance selectivity without compromising target engagement .
How does the oxaspiro ring influence hydrolytic stability compared to linear analogs?
Advanced
The spirocyclic system may accelerate hydrolysis due to torsional strain. Stability studies (HPLC-MS, pH 7.4, 37°C) quantify degradation rates. Introducing electron-withdrawing groups (e.g., fluorine) stabilizes the sulfonyl fluoride, as observed in difluoro-substituted spiro compounds .
What computational methods predict reactivity with biological nucleophiles?
Advanced
Density Functional Theory (DFT, e.g., B3LYP/6-31G*) models transition states for reactions with cysteine/serine residues. Molecular dynamics simulations (AMBER/CHARMM) assess binding pocket accessibility, while Fukui function analysis identifies electrophilic hotspots .
Notes
- References : Ensure all protocols comply with institutional safety guidelines and validate methods with control experiments.
- Data Contradictions : Replicate experiments under standardized conditions and cross-validate with orthogonal techniques (e.g., LC-MS stability assays paired with NMR kinetics).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
